molecular formula C19H22FNO3S B6561948 1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide CAS No. 1091108-11-0

1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide

Cat. No. B6561948
CAS RN: 1091108-11-0
M. Wt: 363.4 g/mol
InChI Key: GCDCALBOIBTGJW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide (FPOMS) is a synthetic compound that has been recently studied for its potential applications in scientific research. FPOMS is a member of the sulfonamide family and is composed of a sulfonamide group attached to a benzene ring with a fluorine atom. It has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide is not yet fully understood. However, it is believed to bind to specific receptors in the body, such as those involved in the regulation of neurotransmitter release. This binding is thought to result in the modulation of the activity of the receptor, which in turn can lead to changes in cellular function and physiology.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin, a neurotransmitter involved in the regulation of mood, and to reduce the levels of dopamine, another neurotransmitter involved in the regulation of reward-seeking behavior. It has also been shown to reduce the activity of enzymes involved in the metabolism of drugs, and to reduce the levels of proinflammatory cytokines.

Advantages and Limitations for Lab Experiments

The use of 1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide in laboratory experiments has a number of advantages. It is a relatively low-cost compound that is easy to synthesize and can be used in a variety of applications. In addition, it is a stable compound that does not degrade easily, making it suitable for long-term storage. However, there are some limitations to its use. It is not water-soluble, making it difficult to use in aqueous solutions. In addition, its low solubility in organic solvents can limit its use in certain applications.

Future Directions

There are a number of potential future directions for the use of 1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide. It could be used in the development of new fluorescent probes for the detection of neurotransmitters and other biological compounds. It could also be used in the synthesis of novel drugs and drug delivery systems. In addition, it could be used in the development of new enzyme inhibitors or activators. Finally, it could be used in the development of new imaging agents for use in medical imaging.

Synthesis Methods

1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide can be synthesized by the reaction of 4-fluorobenzaldehyde and 4-methylthiobenzaldehyde in the presence of a catalytic amount of sulfuric acid. The reaction proceeds through a Claisen condensation to form a β-keto ester, which is then hydrolyzed and converted to the desired product. The overall reaction is shown below:

Scientific Research Applications

1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide has been studied for its potential applications in scientific research, particularly in medicinal chemistry, biochemistry, and pharmacology. It has been used as a ligand in the preparation of fluorescent probes for the detection of neurotransmitters, such as serotonin and dopamine. In addition, it has been used as a substrate for the enzymatic hydrolysis of proteins and peptides. It has also been used in the synthesis of novel drugs and drug delivery systems.

properties

IUPAC Name

1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3S/c20-18-8-6-16(7-9-18)14-25(22,23)21-15-19(10-12-24-13-11-19)17-4-2-1-3-5-17/h1-9,21H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDCALBOIBTGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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